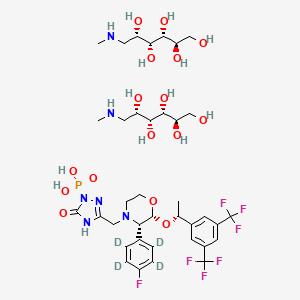

Fosaprepitant-d4 Dimeglumine

Description

Contextualization within Neurokinin-1 Receptor Antagonism Chemistry and Pharmacology

Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that function by blocking the binding of Substance P to the NK-1 receptor. medchemexpress.com This receptor is prominently located in the central and peripheral nervous systems and is a key mediator in the pathways of nausea and vomiting, particularly those induced by chemotherapy. medchemexpress.comnih.gov The development of selective, non-peptide NK-1 receptor antagonists marked a significant milestone in pharmacology, offering a novel mechanism to control both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV). sussex-research.com

Aprepitant (B1667566) was the first such antagonist to be approved. hres.ca It is a selective, high-affinity antagonist for human NK-1 receptors with minimal affinity for other common neurotransmitter receptors. researchgate.netnih.gov Chemically, aprepitant is a potent morpholine (B109124) derivative. hres.ca However, its utility was limited by poor water solubility, making an oral formulation the only viable option. researchgate.netpharmaffiliates.com To address this, fosaprepitant (B1673561) was developed. researchgate.net Fosaprepitant is a water-soluble N-phosphoryl prodrug of aprepitant, designed specifically for intravenous administration. nih.govnih.govclearsynth.com Following administration, it is rapidly and completely converted into the active aprepitant by ubiquitous phosphatase enzymes. hres.caclearsynth.com This pharmacological profile positions fosaprepitant as a critical therapeutic alternative, and its deuterated form, Fosaprepitant-d4 Dimeglumine, as an essential tool for its analytical characterization. medchemexpress.comjuniperpublishers.com

Table 1: Physicochemical Properties of Fosaprepitant Dimeglumine

| Property | Value |

|---|---|

| Appearance | White to off-white amorphous powder |

| Solubility | Freely soluble in water |

| Molecular Formula | C₃₇H₅₆F₇N₆O₁₆P |

| Molecular Weight | 1004.83 g/mol |

| pKa Values | 3.05 (morpholinium), 4.92 (monophosphonate), 9.67 (meglumine), 10.59 (triazolinone) |

Data sourced from multiple chemical and pharmaceutical references.

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research (General and Specific to Fosaprepitant)

Deuterium labeling, the substitution of hydrogen atoms with their stable, heavier isotope deuterium (²H or D), is a fundamental technique in pharmaceutical research. bohrium.com The primary rationale stems from the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased stability can significantly slow down metabolic processes that involve the cleavage of this bond, potentially improving a drug's metabolic profile and extending its half-life. bohrium.com

Beyond altering metabolic pathways, deuterium labeling serves a crucial role in bioanalytical studies. hres.ca Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry. medchemexpress.com Because they are chemically identical to the parent drug but have a different mass, they co-elute during chromatography and experience similar ionization effects, but are distinguishable by the detector. This allows for highly accurate quantification of the non-labeled drug in complex biological matrices like plasma or cerebrospinal fluid. sussex-research.comhres.camedchemexpress.com

In the specific case of This compound , its primary documented application is as a stable isotope-labeled internal standard. nih.govmedchemexpress.comjuniperpublishers.com It is intended for the precise quantification of fosaprepitant in samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com This application is vital for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of fosaprepitant and its active metabolite, aprepitant. nih.gov The use of Fosaprepitant-d4 ensures the accuracy and reliability of the data generated in these essential drug development studies. medchemexpress.com

Overview of Prodrug Design Principles (Fosaprepitant as an Aprepitant Prodrug)

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or an inability to cross biological membranes.

Fosaprepitant is a classic example of a prodrug designed to enhance physicochemical properties. researchgate.netpharmaffiliates.com The parent drug, aprepitant, is highly effective but its low aqueous solubility presented a significant challenge for developing an intravenous formulation. pharmaffiliates.com An intravenous option is particularly valuable for patients experiencing nausea and vomiting who may be unable to tolerate oral medications. researchgate.net

To overcome this, researchers created fosaprepitant by adding a phosphoryl group to the aprepitant molecule, creating a water-soluble phosphate (B84403) ester. nih.govclearsynth.com This modification renders the compound suitable for intravenous injection. clearsynth.com Once administered, ubiquitous enzymes called phosphatases rapidly cleave the phosphate group, releasing the active drug aprepitant into the bloodstream within approximately 30 minutes. hres.ca This conversion is so efficient that studies have demonstrated the bioequivalence of intravenous fosaprepitant to oral aprepitant, achieving the primary goal of the prodrug design. researchgate.netpharmaffiliates.com

Table 2: Comparison of Aprepitant and its Prodrug Fosaprepitant

| Feature | Aprepitant | Fosaprepitant |

|---|---|---|

| Drug Type | Active Drug | Prodrug |

| Mechanism | Selective NK-1 Receptor Antagonist | Converted to Aprepitant |

| Formulation | Oral | Intravenous |

| Key Advantage | Established efficacy | Water-soluble for IV use |

| Conversion | N/A | Rapidly converted by phosphatases |

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Fosaprepitant | | Aprepitant | | Fosaprepitant Dimeglumine | | Substance P | | Meglumine (B1676163) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C37H56F7N6O16P |

|---|---|

Molecular Weight |

1008.9 g/mol |

IUPAC Name |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i2D,3D,4D,5D;; |

InChI Key |

VRQHBYGYXDWZDL-FZRVXCFOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NN(C(=O)N3)P(=O)(O)O)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

Synthetic Pathways for Fosaprepitant-d4 Dimeglumine

The precise placement of four deuterium (B1214612) atoms on the 4-fluorophenyl ring is the most critical step in the synthesis. The primary and most efficient strategy involves the use of a pre-deuterated starting material to ensure high isotopic enrichment and absolute regiochemical control.

One of the most robust methods begins with a commercially available or synthetically prepared deuterated precursor, such as Fluorobenzene-d₅ . This starting material undergoes regioselective functionalization to yield a key building block. For instance, a Friedel-Crafts acylation or a bromination reaction can be employed to introduce a handle for subsequent transformations. The reaction of Fluorobenzene-d₅ with a suitable electrophile (e.g., acetyl chloride/AlCl₃ or Br₂/FeBr₃) would preferentially occur at the para position due to the directing effect of the fluorine atom, displacing one deuterium atom and yielding a 4-substituted-fluorobenzene-2,3,5,6-d4 intermediate.

An alternative, though less common, approach is direct catalytic hydrogen-deuterium (H/D) exchange on a non-deuterated precursor. This method might involve treating a suitable 4-fluorophenyl derivative with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst (e.g., Palladium on Carbon, Wilkinson's catalyst). However, controlling the regioselectivity to exclusively label the 2,3,5,6-positions while leaving the 4-position fluorinated and other parts of the molecule untouched presents significant challenges, often leading to a mixture of isotopologues and lower isotopic purity. Therefore, synthesis from a deuterated starting block like Fluorobenzene-d₅ remains the preferred industrial and laboratory-scale method.

Following the preparation of the deuterated 4-fluorophenyl building block, the synthesis proceeds through several key intermediates to construct the complex morpholine (B109124) core and introduce the necessary functional groups. A plausible synthetic sequence involves the following stages:

Formation of the Deuterated Hydrazone: The deuterated building block, for example, 4-fluoro-2,3,5,6-d4-benzaldehyde , is reacted with a chiral hydrazine (B178648) derivative. This condensation reaction forms a chiral hydrazone, which sets the stereochemistry for the subsequent cyclization step.

Cyclization to Form the Morpholine Core: The chiral hydrazone undergoes a cyclization reaction, often with an epoxide or a related three-membered ring intermediate, to form the core morpholine ring structure of aprepitant (B1667566). This step is stereospecific and crucial for establishing the correct three-dimensional architecture of the molecule. The product of this stage is Aprepitant-d4 .

Phosphorylation: The hydroxyl group on the Aprepitant-d4 intermediate is phosphorylated to create the phosphate (B84403) monoester. This is typically achieved using a phosphorylating agent like phosphorus oxychloride (POCl₃) or a phosphoramidite (B1245037) reagent, followed by hydrolysis. This step converts the water-insoluble Aprepitant-d4 into the water-soluble prodrug form, Fosaprepitant-d4 (as the free acid).

Salt Formation: The final step is the formation of the dimeglumine salt. The acidic Fosaprepitant-d4 is dissolved in a suitable solvent and treated with two molar equivalents of Meglumine (B1676163) (N-methyl-D-glucamine). The basic amine of meglumine neutralizes the acidic phosphate group, forming a stable, highly water-soluble salt, This compound .

The following table summarizes the key intermediates and their function in the synthetic pathway.

| Intermediate | Chemical Name/Class | Role in Synthesis |

|---|---|---|

| Fluorobenzene-d₅ | Deuterated Aromatic Precursor | Source of the deuterated 4-fluorophenyl moiety. |

| 4-Fluoro-2,3,5,6-d4-benzaldehyde | Deuterated Aldehyde | Key building block for condensation with a chiral hydrazine to initiate core assembly. |

| Aprepitant-d4 | Deuterated Active Pharmaceutical Ingredient (API) Core | The direct precursor to the final prodrug, containing the complete carbon skeleton and stereocenters. |

| Fosaprepitant-d4 (Free Acid) | Deuterated Phosphate Monoester | The penultimate intermediate; the water-soluble prodrug form before salt formation. |

| Meglumine | Amino Sugar / Counter-ion | Reacts with the acidic phosphate group to form the final, stable, and highly soluble dimeglumine salt. |

Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Comprehensive structural elucidation is essential to confirm the identity, isotopic purity, and regiochemistry of the deuterium labels in this compound.

NMR spectroscopy is the definitive technique for verifying the precise location of the deuterium atoms.

¹H NMR: The most telling evidence in the proton NMR spectrum is the absence of signals corresponding to the protons at the 2, 3, 5, and 6 positions of the 4-fluorophenyl ring. In the non-deuterated analogue, this ring typically displays a complex multiplet or two distinct doublets of doublets. In the d4-analogue, these signals are absent, resulting in a significantly simplified aromatic region of the spectrum. The remaining proton signals (e.g., from the trifluoromethylphenyl ring, the morpholine core, and the meglumine counter-ions) should be present with their expected chemical shifts and multiplicities, confirming the integrity of the rest of the structure.

²H NMR (Deuterium NMR): This experiment provides direct observation of the deuterium nuclei. A single resonance peak would be expected in the aromatic region (approximately 7.0-7.5 ppm), confirming that the deuterium atoms are attached to an aromatic carbon framework.

¹³C NMR: The carbon atoms attached to deuterium (C-D) exhibit distinct features. The resonance for these carbons will appear as a triplet (due to coupling with the spin I=1 deuterium nucleus) in a proton-decoupled spectrum where C-D coupling is preserved. Furthermore, a small upfield isotopic shift (the "β-isotope shift") is often observed for these carbons compared to their C-H counterparts in the unlabeled compound.

³¹P NMR & ¹⁹F NMR: These nuclei provide further structural confirmation. A single resonance in the ³¹P NMR spectrum confirms the presence of the single phosphate group. A single resonance in the ¹⁹F NMR spectrum confirms the integrity of the C-F bond on the deuterated ring and the -CF₃ group.

The table below summarizes the expected NMR data for confirming deuteration.

| Technique | Expected Observation for this compound | Purpose |

|---|---|---|

| ¹H NMR | Absence of signals for H-2, H-3, H-5, H-6 on the 4-fluorophenyl ring. | Confirms placement of deuterium by observing the absence of protons. |

| ²H NMR | A single resonance in the aromatic region (~7.0-7.5 ppm). | Directly detects the presence and chemical environment of the deuterium atoms. |

| ¹³C NMR | Triplet multiplicity and slight upfield shift for C-2, C-3, C-5, C-6 of the fluorophenyl ring. | Confirms C-D bonds and their location. |

| ³¹P NMR | A single resonance characteristic of a phosphate monoester. | Confirms the presence and chemical environment of the phosphate prodrug moiety. |

Mass spectrometry is indispensable for confirming the molecular weight and isotopic enrichment of the compound.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI), HRMS provides an exact mass measurement of the molecular ion. For the free acid form of Fosaprepitant-d4 ([M-H]⁻), the measured mass will be approximately 4.015 Da higher than that of the non-deuterated analogue (the mass difference between 4 deuterium atoms and 4 protium (B1232500) atoms). This confirms the incorporation of exactly four deuterium atoms and allows for the unambiguous determination of the elemental formula (e.g., C₂₃H₂₀D₄F₇N₄O₆P).

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is used to pinpoint the location of the label. The molecular ion is isolated and fragmented, and the resulting product ions are analyzed. A key fragmentation pathway involves the cleavage of the bond connecting the morpholine core to the deuterated 4-fluorophenyl group. The fragment ion containing this ring will exhibit the full +4 Da mass shift, while fragments containing other parts of the molecule (e.g., the trifluoromethylphenyl moiety) will retain their normal mass. This confirms that the deuterium labels are exclusively on the intended fluorophenyl ring.

The table below illustrates the expected mass shifts in key fragments.

| Ion/Fragment | Description | Expected m/z Shift (d4 vs. d0) |

|---|---|---|

| [M+H]⁺ or [M-H]⁻ | Parent molecular ion (free acid) | +4.015 Da |

| [C₆D₄F]⁺ | Fragment ion of the deuterated 4-fluorophenyl ring | +4.015 Da |

| [Aprepitant-d4+H]⁺ | Fragment from loss of the phosphate group | +4.015 Da |

| [C₇H₄F₃]⁺ | Fragment ion of the 3,5-bis(trifluoromethyl)phenyl ring | No Shift (0 Da) |

Vibrational spectroscopy provides complementary evidence for deuteration by detecting changes in bond vibrational frequencies. The C-D bond is stronger and involves a heavier atom than the C-H bond, leading to a significant shift in its stretching frequency, as predicted by the Hooke's law model for a harmonic oscillator.

The following table compares the key vibrational frequencies.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Unlabeled Compound | Expected Wavenumber (cm⁻¹) in d4-Compound |

|---|---|---|

| Aromatic C-H Stretch | ~3050 cm⁻¹ | Diminished or Absent |

| Aromatic C-D Stretch | Absent | ~2250 cm⁻¹ (New Appearance) |

| Amide C=O Stretch | ~1700 cm⁻¹ | ~1700 cm⁻¹ (Unchanged) |

| Phosphate P=O Stretch | ~1250 cm⁻¹ | ~1250 cm⁻¹ (Unchanged) |

Solid-State Characterization and Polymorphism

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. For Fosaprepitant (B1673561) dimeglumine, the solid form is a key characteristic.

Amorphous and Crystalline Forms of Fosaprepitant Dimeglumine

Fosaprepitant dimeglumine is predominantly described in the literature as a white to off-white amorphous powder. chemicalbook.ineuropa.eunih.gov This amorphous nature is a common characteristic noted for the commercially available formulations of the non-deuterated compound. europa.eu The amorphous form typically offers advantages in terms of solubility, which is a desirable property for a compound administered intravenously after reconstitution. chemicalbook.innih.gov

While the amorphous state is widely reported, there is at least one commercial source that describes Fosaprepitant dimeglumine as a "crystalline solid". caymanchem.com This suggests the potential for polymorphism, where the compound can exist in different solid-state forms (amorphous or various crystalline lattices). The existence of different polymorphs can be influenced by the manufacturing process, including solvent choice and purification methods. americanpharmaceuticalreview.com The conversion between amorphous and crystalline forms can be problematic during drug development and manufacturing, making it crucial to control the solid state of the final product. americanpharmaceuticalreview.com

Detailed characterization techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential to definitively identify and differentiate between amorphous and crystalline forms. usp.orgwikipedia.org An amorphous solid will not produce a distinct diffraction pattern in XRPD, instead showing a broad halo, whereas a crystalline solid will exhibit sharp, well-defined peaks. usp.org Similarly, DSC can detect thermal events like glass transitions for amorphous materials and melting points for crystalline substances. wikipedia.org

Table 1: Reported Solid-State Forms of Fosaprepitant Dimeglumine

| Form | Description | Commonality | Reference |

| Amorphous | White to off-white powder | Widely reported | chemicalbook.ineuropa.eunih.gov |

| Crystalline | Solid | Less common, outlier | caymanchem.com |

This table is based on data for the non-deuterated Fosaprepitant dimeglumine, as specific solid-state characterization data for the d4-deuterated form is not available in the reviewed literature.

Diastereomeric Analysis

Fosaprepitant has multiple chiral centers, which means that several diastereomers can be formed during its synthesis. The desired stereochemistry is crucial for the compound's biological activity. The presence of undesired diastereomers is considered an impurity and must be carefully controlled and quantified.

The main diastereomeric impurities of fosaprepitant arise from different configurations at the chiral centers of the morpholine ring and the ethyl ether side chain. For instance, the "(1'S,2R,3S)-isomer" is a known diastereomeric impurity of the active "(1'R,2S,3S)-Fosaprepitant" molecule. The separation and quantification of these diastereomers are critical quality control steps in the manufacturing process.

High-performance liquid chromatography (HPLC) is a common analytical technique used for the separation and quantification of diastereomers and other related impurities in fosaprepitant. simsonpharma.com The development of robust HPLC methods allows for the sensitive detection of these stereoisomers, ensuring the purity of the final drug substance. Commercial suppliers of pharmaceutical reference standards offer various diastereomeric impurities of fosaprepitant for method development and validation. simsonpharma.comsimsonpharma.com

While specific quantitative data on the diastereomeric analysis of this compound is not detailed in the available literature, the analytical methodologies would be analogous to those used for the non-deuterated compound. The deuterium labeling in this compound is typically on the 4-fluorophenyl group, which is not a chiral center, and therefore is not expected to significantly alter the chromatographic separation of the diastereomers.

Table 2: Known Diastereomeric Impurities of Fosaprepitant

| Impurity Name | Stereochemistry | Analysis Method |

| Fosaprepitant Diastereomer SSR Dimeglumine Salt | (1'S,2S,3R) - relative stereochemistry | HPLC |

| Fosaprepitant Diastereomer Impurity | Varies | HPLC |

This table lists examples of diastereomeric impurities related to fosaprepitant. The specific diastereomeric profile and levels in this compound would require specific analytical testing.

Analytical Methodologies for Purity and Quantification

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental to separating Fosaprepitant-d4 Dimeglumine from its parent compound, potential impurities, and degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied technique for the analysis of fosaprepitant (B1673561) dimeglumine and its related substances. These methods are stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from products that may form under stress conditions. nih.govhumanjournals.com

Several robust RP-HPLC methods have been developed, typically employing C8 or C18 stationary phases with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govmlcpharmacy.edu.in Gradient elution is frequently utilized to achieve optimal separation of all relevant compounds. humanjournals.comresearchgate.netasianpubs.orgresearchgate.net UV detection is commonly performed at wavelengths around 210 nm or 215 nm. humanjournals.comresearchgate.net The validation of these methods is conducted in accordance with International Conference on Harmonization (ICH) guidelines. nih.govhumanjournals.com

Table 1: Examples of Published HPLC Methodologies for Fosaprepitant Analysis

| Parameter | Method 1 nih.gov | Method 2 mlcpharmacy.edu.in | Method 3 researchgate.net | Method 4 asianpubs.org |

|---|---|---|---|---|

| Column | NanoChrom C18 (250 mm × 4.6 mm, 5µm) | C-8 Luna (150 x 4.6 mm, 5µ) | Supersil ODS-2 (250 × 4.6 mm, 5 µm) | Symmetry Shield RP-18 (250 mm × 4.6 mm; 5 μm) |

| Mobile Phase A | 0.5 M Ammonium dihydrogen phosphate (B84403) (pH 2.2) and Acetonitrile (80:20) | 0.1 M KH2PO4 (pH 3.10) | Phosphate buffer (pH 2.15) | Water:Acetonitrile (800:200, v/v) with Orthophosphoric acid and Tetrabutylammonium hydrogen sulphate |

| Mobile Phase B | Methanol and Acetonitrile (70:30) | Acetonitrile | Acetonitrile | Water:Acetonitrile (200:800, v/v) with Orthophosphoric acid and Tetrabutylammonium hydrogen sulphate |

| Elution Type | Gradient | Isocratic (implied) | Gradient | Gradient |

| Flow Rate | Not Specified | 0.6 ml/min | Not Specified | Not Specified |

| Detection (UV) | Not Specified | 264 nm | 215 nm | 210 nm |

| Column Temp. | 35°C | Not Specified | Not Specified | 20°C |

Gas Chromatography (GC) is not suitable for the analysis of the non-volatile this compound molecule itself. However, it is the preferred method for determining residual organic solvent impurities that may be present from the manufacturing process. epa.gov A headspace GC method with a Flame Ionization Detector (FID) has been established for the quantification of multiple residual solvents in fosaprepitant dimeglumine drug substance. epa.gov

The separation is typically achieved on a dimethylpolysiloxane capillary column. epa.gov This technique is crucial for ensuring that the levels of residual solvents, such as methanol, ethanol, acetone, and dichloromethane, are below the safety limits prescribed by ICH guidelines. epa.govopenaccessjournals.com The method is validated for specificity, precision, linearity, and accuracy for each potential solvent impurity. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the quantitative analysis of fosaprepitant and its active metabolite, aprepitant (B1667566), in biological matrices like human plasma. researchgate.net In these assays, Fosaprepitant-d4 serves as an ideal internal standard due to its chemical and physical similarity to the unlabeled analyte, differing only in mass.

A validated LC-MS/MS method involves protein precipitation to extract the analytes from plasma, followed by separation on a C18 column using a gradient elution. researchgate.net Detection is performed by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. researchgate.netnih.gov The mass transitions monitored are specific to the precursor and product ions of the analyte and the internal standard. researchgate.net

Table 2: LC-MS/MS Parameters for Fosaprepitant Quantification researchgate.net

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|

| Fosaprepitant | 613.1 | 78.9 | Analyte |

| Fosaprepitant-d4 | 617.0 | 78.9 | Internal Standard |

| Aprepitant | 533.2 | 275.1 | Analyte (Metabolite) |

Spectrophotometric Approaches (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)

UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of fosaprepitant dimeglumine in bulk drug form. mlcpharmacy.edu.in A method has been developed and validated where the absorbance of the compound is measured at its wavelength of maximum absorption (λmax). mlcpharmacy.edu.in

For Fosaprepitant Dimeglumine, the λmax has been identified at 264 nm when dissolved in a mobile phase of buffer and acetonitrile. mlcpharmacy.edu.in The method demonstrates good linearity over a specific concentration range, allowing for accurate quantification based on a calibration curve. mlcpharmacy.edu.in

Table 3: UV Spectrophotometric Method Details for Fosaprepitant Dimeglumine mlcpharmacy.edu.in

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorption (λmax) | 264 nm |

| Linearity Range | 80-180 µg/ml |

| Regression Equation | y = 0.0014x - 0.0303 |

| Correlation Coefficient (R²) | 0.9972 |

Comprehensive Method Validation Parameters

All analytical methods developed for the purity and quantification of this compound must undergo rigorous validation to ensure they are suitable for their intended purpose. Validation is performed according to ICH Q2(R1) guidelines and encompasses several key parameters. nih.govhumanjournals.commlcpharmacy.edu.in

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.govasianpubs.org For chromatographic methods, specificity is demonstrated by achieving baseline separation between the main analyte peak and all potential impurities. researchgate.net

To establish the stability-indicating nature of a method, forced degradation studies are conducted. nih.govhumanjournals.com Fosaprepitant dimeglumine is subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govhumanjournals.comasianpubs.org The analytical method must be able to resolve the intact drug from any degradation products formed, with peak purity analysis often used to confirm that the analyte peak is free from co-eluting species. asianpubs.org

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. In the analysis of Fosaprepitant Dimeglumine, a linear relationship is consistently observed between the concentration and the response from the analytical instrument. mlcpharmacy.edu.in

For instance, in one RP-HPLC method, linearity was established over a concentration range of 80-180 µg/mL. mlcpharmacy.edu.in The relationship is mathematically expressed by a regression equation, and the quality of the linear fit is indicated by the correlation coefficient (r²). mlcpharmacy.edu.inresearchgate.net A study developing an HPLC method for Fosaprepitant and its related impurities demonstrated a strong linear relationship with a correlation coefficient value of r² ≥ 0.999. researchgate.net

Table 1: Linearity Data for Fosaprepitant Dimeglumine Analysis

| Analytical Method | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

|---|---|---|---|

| RP-HPLC & UV | 80 - 180 | y = 0.0014x - 0.0303 | 0.9972 mlcpharmacy.edu.in |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. asianpubs.org It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility. humanjournals.commlcpharmacy.edu.in

Validation studies for Fosaprepitant Dimeglumine report that the developed analytical methods are both accurate and precise. asianpubs.orgasianpubs.orgmlcpharmacy.edu.in Accuracy is often demonstrated by recovery percentages falling within a range of 90% to 103%. asianpubs.orgasianpubs.org Precision is determined by calculating the percent relative standard deviation (%RSD) for a series of measurements. humanjournals.com For method precision, six individual preparations of Fosaprepitant Dimeglumine spiked with related substances are typically analyzed, and the %RSD is calculated. humanjournals.com Intermediate precision is assessed by having different analysts use different instruments on different days. humanjournals.com

Table 2: Accuracy and Precision Findings for Fosaprepitant Dimeglumine

| Parameter | Measurement | Acceptance Criteria | Finding |

|---|---|---|---|

| Accuracy | Recovery at different levels | 90% - 103% | Method found to be accurate. asianpubs.orgasianpubs.org |

| Precision | % Relative Standard Deviation (%RSD) | ≤ 2.0% | Method found to be precise. researchgate.net |

Robustness and Ruggedness

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. labmanager.com

Robustness is an intra-laboratory study that examines the effect of small, deliberate changes to the method's parameters. labmanager.com For HPLC methods, these variations might include altering the flow rate of the mobile phase (e.g., ±0.2 mL/min), changing the detection wavelength, or modifying the organic strength of the mobile phase (e.g., ±2%). asianpubs.orgmlcpharmacy.edu.in The method is considered robust if system suitability parameters, such as retention time and peak tailing, remain within acceptable limits despite these changes. asianpubs.orgmlcpharmacy.edu.in

Ruggedness assesses the reproducibility of results under a variety of normal test conditions, such as using different analysts, different instruments, or conducting the analysis on different days. humanjournals.comlabmanager.com This demonstrates the method's suitability for transfer between different laboratories. labmanager.com

Validation studies for Fosaprepitant Dimeglumine have demonstrated the methods to be both robust and rugged, confirming their suitability for routine use in quality control laboratories. asianpubs.orghumanjournals.comasianpubs.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of an analyte that an analytical procedure can reliably distinguish from background noise and quantify with acceptable accuracy and precision, respectively. nih.govjuniperpublishers.com

These limits are crucial for determining the presence of impurities in drug substances. humanjournals.com They are typically determined using methods based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 σ/S; LOQ = 10 σ/S, where σ is the standard deviation of the response and S is the slope) or based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). mlcpharmacy.edu.injuniperpublishers.com

For Fosaprepitant Dimeglumine, LOD and LOQ values have been established, indicating high sensitivity of the developed methods for detecting and quantifying the compound and its related substances at very low levels. humanjournals.com One study reported that the detection limits for Fosaprepitant and eight related impurities ranged from 1.5 to 12.5 ng/mL, with quantification limits ranging from 3.0 to 37.5 ng/mL. researchgate.net

Table 3: LOD and LOQ Values for Fosaprepitant Dimeglumine

| Analytical Method | LOD | LOQ |

|---|---|---|

| UV Method | 7.3 µg/mL mlcpharmacy.edu.in | 22.2 µg/mL mlcpharmacy.edu.in |

| HPLC Method | 7.4 µg/mL mlcpharmacy.edu.in | 22.3 µg/mL mlcpharmacy.edu.in |

Role of Deuterium-Labeled Compounds as Internal Standards in Bioanalytical Method Development

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variability throughout the analytical process. scispace.com Stable isotopically labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards. scispace.com

The key advantage of a SIL internal standard is that it is chemically almost identical to the analyte of interest (the non-labeled compound). bris.ac.uk this compound has the same core structure as Fosaprepitant, with the only difference being the substitution of four hydrogen atoms with deuterium (B1214612). This minimal structural change means it co-elutes with the analyte and exhibits nearly identical behavior during sample extraction, processing, and ionization in the mass spectrometer. scispace.comnih.gov

However, due to the mass difference, the SIL internal standard can be distinguished from the analyte by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response (like ion suppression) can be accurately compensated for. scispace.comnih.gov The ratio of the analyte's signal to the internal standard's signal is used for quantification, leading to significantly improved precision, accuracy, and reproducibility of the bioanalytical method. scispace.com While deuterium-labeled standards are preferred, it is noted they can sometimes exhibit different retention times or recoveries from the analyte. scispace.com

Pharmacological and Biochemical Studies Non Clinical/in Vitro/animal Models

Prodrug Activation and Biotransformation Pathways

Fosaprepitant-d4 dimeglumine is designed to rapidly convert to its active form, aprepitant (B1667566), in the body. nih.gov This conversion is a critical step for its pharmacological activity.

Enzymatic Hydrolysis Mechanisms in Biological Matrices

In vitro studies have demonstrated that fosaprepitant (B1673561) undergoes rapid and extensive conversion to aprepitant. europa.eu This biotransformation is primarily facilitated by ubiquitous phosphatases. mdpi.comselleckchem.com Research involving human tissue preparations has shown that this conversion is not limited to the liver. In fact, S9 preparations from the kidney, lung, and ileum also demonstrate the ability to rapidly and almost completely convert fosaprepitant to aprepitant. nih.goveuropa.eu This suggests that the activation of the prodrug can occur in multiple tissues throughout the body. europa.eu In human liver microsomes, the conversion is particularly swift, with only a small fraction of the prodrug remaining after a short incubation period. researchgate.net The half-life of conversion has been shown to be rapid in rats (approximately 30 minutes), while it is slower in dogs (over 300 minutes). nih.gov In human blood, fosaprepitant is relatively stable, with minimal conversion observed over a two-hour incubation. nih.gov

Metabolite Identification and Characterization

Upon intravenous administration, fosaprepitant is quickly converted to aprepitant. nih.goveuropa.eu The metabolism of aprepitant itself is extensive and occurs mainly through oxidation of the morpholine (B109124) ring and its side chains. europa.eu These metabolic processes are primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4, with minor contributions from CYP1A2 and CYP2C19. europa.eueuropa.eu The resulting metabolites are generally considered to be weakly active. europa.eu Studies have identified at least twelve different metabolites of aprepitant in human plasma. europa.eu It has been noted that all metabolites found in urine, feces, and plasma after an intravenous dose of [14C]-fosaprepitant were also present following an oral dose of [14C]-aprepitant. europa.eueuropa.eu Besides aprepitant, the conversion of fosaprepitant dimeglumine also liberates phosphoric acid and meglumine (B1676163). europa.eueuropa.eu

Receptor Binding and Ligand Affinity Studies (Neurokinin-1 Receptor)

The pharmacological effects of fosaprepitant are attributed to its active form, aprepitant, which is a selective, high-affinity antagonist of the human substance P neurokinin 1 (NK1) receptor. europa.eueuropa.eu

Binding Kinetics and Equilibrium Constants

Aprepitant demonstrates a high affinity for the human NK1 receptor. chemicalbook.in Studies have reported an IC50 value of 0.09 nM for aprepitant in displacing [125I]-substance P from human NK1 receptors expressed in CHO cells. nih.govchemicalbook.in In contrast, fosaprepitant itself has a significantly lower affinity for the human NK1 receptor, with a reported IC50 of 1.2 nM, making it about 10-fold less potent than aprepitant in this regard. nih.gov The high level of NK1 receptor occupancy in the brain is believed to be crucial for the clinical efficacy of NK1 receptor antagonists. nih.gov

Selectivity Profile for Tachykinin Receptors

Aprepitant exhibits a high degree of selectivity for the NK1 receptor. drugbank.com It shows little to no affinity for other tachykinin receptors, such as the NK2 and NK3 receptors. acnp.orgguidetopharmacology.org Furthermore, it does not have a significant affinity for serotonin (B10506) (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic therapies. chemicalbook.indrugbank.com Substance P is the preferred endogenous ligand for the NK1 receptor, while neurokinin A (NKA) and neurokinin B (NKB) are the preferred ligands for NK2 and NK3 receptors, respectively. acnp.orgguidetopharmacology.org

Preclinical Pharmacokinetic Profiles

Preclinical studies in various animal models have provided insight into the pharmacokinetic properties of fosaprepitant and its active metabolite, aprepitant.

Following intravenous administration, fosaprepitant is rapidly converted to aprepitant, with plasma concentrations of the prodrug falling below detectable levels within 30 minutes of infusion. nih.gov The active drug, aprepitant, readily crosses the blood-brain barrier and the placenta in animal models. nih.gov It has a large apparent volume of distribution at steady state, estimated to be around 70 liters in humans, and is highly bound to plasma proteins (over 95%). nih.gov Aprepitant exhibits nonlinear pharmacokinetics. nih.gov

Preclinical toxicology studies involving intravenous administration of fosaprepitant and oral administration of aprepitant in laboratory animals have not revealed any special hazards for humans based on conventional single and repeated dose toxicity and genotoxicity assessments. europa.eu

Interactive Data Table: Receptor Binding Affinity

| Compound | Receptor | IC50 (nM) |

| Aprepitant | Human NK1 | 0.09 nih.gov |

| Fosaprepitant | Human NK1 | 1.2 nih.gov |

Interactive Data Table: Preclinical Pharmacokinetic Parameters of Aprepitant

| Parameter | Value (in humans) | Source |

| Volume of Distribution (Vdss) | ~70 L | nih.gov |

| Plasma Protein Binding | >95% | nih.gov |

| Time to Undetectable Prodrug Levels | <30 minutes post-infusion | nih.gov |

Absorption and Distribution in Model Systems

Fosaprepitant is a water-soluble phosphate (B84403) ester prodrug of Aprepitant. Following intravenous administration in non-clinical animal models, such as rats and dogs, it undergoes rapid and extensive conversion to the active moiety, Aprepitant. This bioconversion is catalyzed by ubiquitous phosphatases present in plasma and various tissues, including the liver, lungs, and kidneys. Consequently, plasma concentrations of Fosaprepitant are transient and decline rapidly, while concentrations of Aprepitant rise to a peak.

The distribution of the resulting Aprepitant is extensive. Studies in animal models demonstrate that Aprepitant is highly bound to plasma proteins, typically exceeding 95-97%. Due to its lipophilic nature, Aprepitant achieves a large volume of distribution at steady state (Vdss), indicating significant penetration into peripheral tissues. In rats, Aprepitant has been shown to cross the blood-brain barrier, a critical characteristic for its central mechanism of action as a neurokinin-1 (NK1) receptor antagonist.

| Parameter | Rat | Dog | Key Finding |

|---|---|---|---|

| Plasma Protein Binding | >97% | >95% | High degree of binding, limiting free fraction. |

| Volume of Distribution (Vdss) | ~6.6 L/kg | ~3.8 L/kg | Indicates extensive distribution into tissues. |

| Blood-Brain Barrier Penetration | Yes | Inferred | Confirmed central nervous system exposure. |

Metabolism and Excretion Pathways (Focus on non-human data)

The metabolism of Aprepitant, the active form derived from Fosaprepitant, has been extensively studied in animal models, primarily rats and dogs. The metabolic profile is complex and involves substantial oxidative metabolism. The primary site of this metabolism is the liver.

In both rats and dogs, Aprepitant is metabolized via two main pathways:

Oxidation of the morpholine ring: This includes N-dealkylation and the formation of hydroxylated derivatives.

Oxidation of the phenyl side chains: This involves hydroxylation of the trifluoromethylphenyl groups.

These reactions are predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible. Minor contributions from other CYP isoforms have also been noted. The resulting metabolites are largely inactive or possess significantly reduced affinity for the NK1 receptor compared to the parent Aprepitant.

Excretion studies in rats with radiolabeled Aprepitant demonstrate that elimination occurs almost exclusively via the feces, with negligible amounts recovered in urine. This points toward extensive biliary excretion of both the parent compound and its metabolites as the primary route of elimination from the body.

| Metabolic Pathway | Enzyme System | Key Metabolites Formed | Primary Excretion Route (Rat) |

|---|---|---|---|

| Morpholine Ring Oxidation | CYP3A4 | Hydroxylated morpholine derivatives, N-dealkylated products | Feces (>80%) via Biliary Excretion |

| Side Chain Oxidation | CYP3A4 | Hydroxylated trifluoromethylphenyl derivatives |

Impact of Deuteration on Metabolic Stability and Pharmacokinetic Parameters

The strategic placement of four deuterium (B1214612) atoms in Fosaprepitant-d4 is critical to its function as an internal standard. The primary impact of substituting hydrogen with deuterium is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. If the C-H bond being replaced is cleaved during a rate-limiting step of metabolism, the deuterated compound will be metabolized more slowly, altering its pharmacokinetic profile.

However, Fosaprepitant-d4 is specifically designed to minimize the KIE. The deuterium atoms are placed on a metabolically stable position of the molecule, typically on one of the phenyl rings where metabolic cleavage is not a rate-determining step. The purpose of this design is to ensure that Fosaprepitant-d4 and its resulting metabolite, Aprepitant-d4, exhibit pharmacokinetic behavior (absorption, distribution, metabolism, and excretion) that is virtually identical to that of their non-deuterated (protio) counterparts.

This bioequivalence is essential for an internal standard, as it ensures that any loss of analyte during sample extraction, processing, and chromatographic analysis is mirrored by a proportional loss of the standard. The only significant difference is the mass, which allows for their distinct detection and quantification by a mass spectrometer. Therefore, the deuteration in Fosaprepitant-d4 does not confer enhanced metabolic stability or improved pharmacokinetics; rather, it provides an analytical tool for the accurate measurement of the protio-drug.

| Property | Fosaprepitant (Analyte) | Fosaprepitant-d4 (Internal Standard) | Rationale/Significance |

|---|---|---|---|

| Chemical Behavior | Identical | Identical | Ensures co-elution in chromatography and similar extraction recovery. |

| Pharmacokinetics | Baseline | Virtually Identical (Minimal KIE) | Allows the standard to accurately reflect the analyte's behavior in the biological system. |

| Molecular Mass | M | M+4 | Allows for distinct detection and quantification by mass spectrometry. |

Mechanistic Drug-Drug Interactions (Cytochrome P450 Enzyme System, particularly CYP3A4 and CYP2C9)

In vitro studies using human liver microsomes and recombinant CYP enzymes have established that Aprepitant (the active metabolite of Fosaprepitant) has a complex interaction profile with the cytochrome P450 system.

Interaction with CYP3A4: Aprepitant is a substrate, a moderate time-dependent inhibitor, and an inducer of CYP3A4.

Substrate: As detailed in section 4.3.2, Aprepitant is primarily metabolized by CYP3A4.

Inhibitor: Aprepitant demonstrates mechanism-based (suicide) inhibition of CYP3A4, where a reactive metabolite forms a covalent bond with the enzyme, leading to its inactivation. In vitro studies using human liver microsomes have determined IC50 values for this inhibition.

Inducer: Studies in primary human hepatocyte cultures show that Aprepitant can increase the expression of CYP3A4 mRNA and protein, leading to increased enzyme activity.

Interaction with CYP2C9: Aprepitant also acts as an inducer of CYP2C9. Similar to its effect on CYP3A4, exposure to Aprepitant in human hepatocyte models results in an upregulation of CYP2C9 mRNA, leading to increased synthesis of the enzyme. It is not considered a significant inhibitor or substrate of CYP2C9.

These dual actions—inhibition and induction—on CYP3A4, coupled with the induction of CYP2C9, highlight a significant potential for drug-drug interactions, which has been extensively characterized in non-clinical models.

| Enzyme | Interaction Type | Non-Clinical Evidence |

|---|---|---|

| CYP3A4 | Substrate | Metabolized by human liver microsomes. |

| Inhibitor (Moderate) | Mechanism-based inactivation observed; IC50 values determined. | |

| Inducer | Increased mRNA expression and enzyme activity in human hepatocytes. | |

| CYP2C9 | Inducer | Increased mRNA expression in human hepatocytes. |

| Inhibitor/Substrate | Not a clinically significant interaction. |

In Vitro and Animal Model Studies of NK1 Receptor Antagonism (e.g., ferret cisplatin-induced emesis models, gerbil foot tapping assays)

The therapeutic mechanism of Fosaprepitant relies on the high-affinity antagonism of the neurokinin-1 (NK1) receptor by its active metabolite, Aprepitant. This activity has been robustly demonstrated in various in vitro and animal models.

In Vitro Receptor Binding: Binding assays using cell lines (e.g., Chinese Hamster Ovary cells) transfected with the human NK1 receptor show that Aprepitant binds with high affinity and selectivity. It potently displaces the binding of the natural ligand, Substance P. The binding affinity (Ki) is typically in the sub-nanomolar range, indicating a very potent interaction with the receptor.

In Vivo Efficacy Models:

Ferret Cisplatin-Induced Emesis Model: The ferret is a standard model for studying emesis because its vomiting reflex is physiologically similar to that of humans. Administration of the chemotherapeutic agent Cisplatin reliably induces both acute and delayed-phase retching and vomiting. Pre-treatment with Fosaprepitant (which converts to Aprepitant in vivo) significantly reduces the frequency and number of emetic episodes in both phases. This model provides direct evidence of the drug's antiemetic efficacy.

Gerbil Foot Tapping Assay: Central administration of Substance P or a selective NK1 receptor agonist in gerbils induces a characteristic foot-tapping behavior. This assay is a well-established model for assessing the central activity of NK1 receptor antagonists. Systemic administration of Aprepitant effectively blocks this behavior, demonstrating that the compound crosses the blood-brain barrier and engages its target receptor in the central nervous system.

| Model Type | Specific Model | Mechanism/Agent | Endpoint Measured | Result with Aprepitant/Fosaprepitant |

|---|---|---|---|---|

| In Vitro | Human NK1 Receptor Binding Assay | Displacement of radiolabeled Substance P | Binding Affinity (Ki) | High affinity (Ki < 1 nM). |

| In Vivo | Ferret Emesis Model | Cisplatin | Number of retching and vomiting episodes | Significant reduction in both acute and delayed emesis. |

| Gerbil Behavioral Model | Substance P (central administration) | Frequency of foot tapping | Dose-dependent inhibition of behavior. |

Chemical Stability and Degradation Pathways

Degradation Kinetics and Mechanisms (e.g., Hydrolytic Degradation, Oxidative Pathways)

The degradation of Fosaprepitant-d4 dimeglumine proceeds via two primary mechanisms: hydrolysis and oxidation.

Hydrolytic Degradation: The most significant degradation pathway is the hydrolysis of the O-phosphate ester group. This reaction is catalyzed by both acid and base, resulting in the cleavage of the phosphate (B84403) moiety to yield the active compound, Aprepitant-d4, and phosphoric acid. The kinetics of this hydrolysis exhibit a characteristic U-shaped pH-rate profile, where the compound is most stable in the neutral to slightly acidic pH range (approximately pH 4.0-6.0) and degrades more rapidly under strongly acidic or alkaline conditions. This mechanism is the basis for its conversion in biological systems but also the main cause of instability in aqueous solutions.

Oxidative Pathways: Fosaprepitant-d4 is also susceptible to oxidation. The primary site of oxidation is the nitrogen atom within the morpholine (B109124) ring structure, which is present in the Aprepitant-d4 portion of the molecule. This leads to the formation of the corresponding N-oxide degradation product, Fosaprepitant-d4 N-oxide. Further hydrolysis of this N-oxide can subsequently yield Aprepitant-d4 N-oxide. This pathway is particularly relevant under conditions involving oxidizing agents.

Forced Degradation Studies under Stress Conditions

Forced degradation, or stress testing, is a critical process used to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies expose the compound to conditions more severe than accelerated stability testing and are essential for developing stability-indicating analytical methods. The behavior of this compound under these conditions mirrors that of the non-labeled drug.

Thermal and Oxidative DegradationThe compound demonstrates susceptibility to both thermal and oxidative stress.

Thermal Degradation: When subjected to dry heat (e.g., 80°C), Fosaprepitant-d4 can undergo degradation, primarily through hydrolysis if any moisture is present, leading to the formation of Aprepitant-d4.

Oxidative Degradation: Exposure to strong oxidizing agents, such as 3-30% hydrogen peroxide (H₂O₂), results in significant degradation. The main product formed under these conditions is the Fosaprepitant-d4 N-oxide, confirming the susceptibility of the morpholine nitrogen to oxidation.

Photolytic DegradationStudies conducted under standard International Council for Harmonisation (ICH) photostability testing conditions (exposure to UV and visible light) have generally shown that Fosaprepitant (B1673561) is relatively stable. While minor degradation may be observed upon prolonged exposure, it is not considered a primary degradation pathway compared to hydrolysis and oxidation.

The following table summarizes the findings from representative forced degradation studies.

| Stress Condition | Reagent/Parameters | Observed Degradation (%) | Major Degradation Product(s) |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24 h | ~15-20% | Aprepitant-d4 |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 2 h | ~25-30% | Aprepitant-d4 |

| Oxidative Degradation | 30% H₂O₂, RT, 24 h | ~12-18% | Fosaprepitant-d4 N-oxide |

| Thermal Degradation | Solid state, 80°C, 48 h | ~5-10% | Aprepitant-d4 |

| Photolytic Degradation | ICH Guidelines (UV/Vis light) | < 5% | Minor unidentified products |

Identification and Characterization of Degradation Products

The structural elucidation of degradation products is crucial for understanding the degradation pathways fully. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), are employed for this purpose. The primary degradation products of this compound identified through forced degradation studies are detailed below.

| Degradation Product Name | Formation Pathway | Primary Identification Technique |

|---|---|---|

| Aprepitant-d4 | Hydrolysis (Acidic, Basic, Thermal) | LC-MS/MS, Comparison with reference standard |

| Fosaprepitant-d4 N-oxide | Oxidation | High-Resolution Mass Spectrometry (HRMS) for mass determination |

| Aprepitant-d4 N-oxide | Oxidation followed by Hydrolysis | LC-MS/MS |

| Formaldehyde Adducts | Interaction with excipients or solvents (e.g., polysorbate 80 degradation) | LC-MS/MS |

Development of Stability-Indicating Analytical Methodologies

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the purity and potency of a drug substance over time. For this compound, such methods are essential to ensure its quality as an internal standard. The development of a SIAM for Fosaprepitant focuses on separating the intact molecule from all its potential degradation products.

The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Key features of a typical method include:

Chromatographic Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used due to its ability to effectively resolve the polar Fosaprepitant-d4 from its less polar primary degradant, Aprepitant-d4.

Mobile Phase: A gradient elution is typically required for optimal separation. The mobile phase usually consists of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted to the range of maximal stability, ~4.0-5.0) and an organic modifier like acetonitrile (B52724) or methanol. The gradient program starts with a higher aqueous content to retain Fosaprepitant-d4 and gradually increases the organic content to elute Aprepitant-d4 and other non-polar impurities.

Detection: UV detection is set at a wavelength where both the parent compound and its major degradants exhibit significant absorbance, often around 220 nm.

Validation: The method is rigorously validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The critical validation step for a SIAM is the specificity, which is confirmed by analyzing samples from forced degradation studies. The method must demonstrate baseline resolution between the Fosaprepitant-d4 peak and the peaks of all known degradation products (e.g., Aprepitant-d4, Fosaprepitant-d4 N-oxide) and any placebo peaks. This ensures that any decrease in the parent drug concentration due to degradation is accurately measured.

Impurity Profiling and Control Strategies

Identification and Structural Elucidation of Process-Related Impurities

Process-related impurities in active pharmaceutical ingredients (APIs) can originate from various sources, including raw materials, intermediates, and by-products of the synthetic route. nih.govpharmatutor.org For Fosaprepitant (B1673561), several process-related impurities have been identified. While specific data on the process impurities of Fosaprepitant-d4 Dimeglumine is not extensively published, the impurities are expected to be analogous to those of Fosaprepitant Dimeglumine, with the deuterium (B1214612) labeling on the 4-fluorophenyl ring. synzeal.comnih.gov

Common process-related impurities for Fosaprepitant include:

Aprepitant (B1667566): The active drug, which can be present as an impurity if the phosphorylation step is incomplete or if hydrolysis occurs during synthesis. pharmaffiliates.comanaxlab.com

Dicyclohexylurea: A byproduct that can form during the synthesis process. ijpsr.com

Fosaprepitant Dimeglumine Dibenzylester Impurity: An intermediate in some synthetic pathways. pharmaffiliates.com

The structural elucidation of these impurities is typically achieved using a combination of spectroscopic and spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a primary tool for initial identification. nih.govjaper.in Further structural confirmation is obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. pharmainfo.in

Table 1: Known Process-Related Impurities of Fosaprepitant

| Impurity Name | Typical Origin | Method of Identification |

|---|---|---|

| Aprepitant | Incomplete reaction or hydrolysis | HPLC, LC-MS |

| Dicyclohexylurea | Reagent byproduct | HPLC, GC-MS |

| Fosaprepitant Dimeglumine Dibenzylester Impurity | Synthetic intermediate | HPLC, LC-MS, NMR |

Identification and Structural Elucidation of Degradation Impurities

Degradation impurities are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. nih.govhumanjournals.com Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. nih.gov

For Fosaprepitant, forced degradation studies have revealed several degradation products. humanjournals.com Under acidic conditions, significant degradation occurs, with the primary degradant being Aprepitant (Impurity-IV). humanjournals.com Peroxide degradation leads to the formation of two significant unknown impurities. humanjournals.com Base-induced degradation also results in the formation of an unknown impurity. humanjournals.com

The identification and structural elucidation of these degradation impurities follow a similar path to process-related impurities, heavily relying on hyphenated techniques like LC-MS/MS and high-field NMR to determine the exact molecular structure of the degradants. nih.gov

Table 2: Summary of Forced Degradation Studies on Fosaprepitant Dimeglumine

| Stress Condition | Observed Degradation | Major Degradation Products |

|---|---|---|

| Acid Hydrolysis (1N HCl, 80°C, 10 min) | 6.9% | Aprepitant (Impurity-IV) (up to 21.99%) humanjournals.comresearchgate.net |

| Base Hydrolysis (1N NaOH, 80°C, 2 hrs) | 1.7% | Unknown impurity at RRT 0.24 (up to 7.24%) humanjournals.comresearchgate.net |

| Oxidative (Peroxide) | - | Two unknown impurities at RRTs 0.24 (0.40%) and 1.07 (11.79%) humanjournals.com |

| Thermal (Heat) | - | Aprepitant (Impurity-IV) (up to 7.08%) humanjournals.com |

| Photolytic | - | Aprepitant (Impurity-IV) (up to 1.59%) humanjournals.com |

| Humidity | - | Aprepitant (Impurity-IV) (up to 1.40%) humanjournals.com |

RRT = Relative Retention Time

Establishment of Impurity Limits and Control Strategies

Regulatory agencies like the International Council for Harmonisation (ICH) provide guidelines for setting impurity limits in new drug substances. nih.govjaper.in The identification threshold for impurities is typically 0.1% for a maximum daily dose of less than 2g. nih.govjaper.in Any impurity exceeding this level must be identified. The qualification threshold, above which an impurity's biological safety must be established, is also defined by these guidelines. nih.gov

Control strategies for impurities in this compound involve several key aspects:

Control of Raw Materials: Ensuring the purity of starting materials and reagents to minimize the introduction of impurities.

Process Optimization: Refining the synthetic process to reduce the formation of by-products and intermediates. google.com

Purification Steps: Implementing effective purification methods, such as crystallization, to remove impurities from the final product. google.com

In-process Controls: Monitoring critical process parameters to ensure the reaction proceeds as expected and to minimize impurity formation.

Specification Setting: Establishing acceptance criteria for known and unknown impurities in the final drug substance based on toxicological data and regulatory guidelines. fda.gov

Analytical Techniques for Impurity Quantification and Purity Assessment

A variety of analytical techniques are employed for the quantification of impurities and the assessment of purity for Fosaprepitant and its related compounds. pharmainfo.in

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling. japer.inpharmainfo.in Several stability-indicating HPLC methods have been developed for Fosaprepitant. nih.govhumanjournals.comresearchgate.net These methods typically use a C8 or C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile (B52724). ijpsr.comresearchgate.net UV detection is commonly performed at 210 nm. humanjournals.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for the detection and identification of impurities, even at trace levels. nih.govjaper.in They provide molecular weight and fragmentation information, which is crucial for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile impurities and residual solvents. nih.govpharmatutor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the definitive structural elucidation of isolated impurities. pharmainfo.in

The validation of these analytical methods is performed according to ICH guidelines, ensuring they are specific, sensitive, linear, accurate, precise, and robust. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the sensitivity of the method. ijpsr.commlcpharmacy.edu.in For instance, a validated HPLC method for Fosaprepitant reported LOD values for impurities to be less than 0.011% w/w, demonstrating high sensitivity. humanjournals.com

Table 3: Analytical Techniques for Impurity Analysis of Fosaprepitant

| Technique | Application | Key Parameters/Features |

|---|---|---|

| HPLC-UV | Quantification of known and unknown impurities, Purity assessment | C8/C18/Phenyl columns, Gradient elution, UV detection at ~210 nm ijpsr.comhumanjournals.comresearchgate.net |

| LC-MS/MS | Identification and structural elucidation of impurities | Provides molecular weight and fragmentation patterns nih.govjaper.in |

| GC-MS | Analysis of volatile impurities and residual solvents | Separates compounds based on boiling point and polarity nih.govpharmatutor.org |

| NMR Spectroscopy | Definitive structural elucidation | Provides detailed information on molecular structure pharmainfo.in |

Compound Names Mentioned

Formulation Science and Physicochemical Considerations Excluding Dosage/administration/clinical

Stability in Aqueous and Non-Aqueous Formulations

The stability of fosaprepitant (B1673561) is a critical factor in its formulation. It is known to be susceptible to hydrolysis in aqueous environments, which leads to the formation of its active form, aprepitant (B1667566), and other degradation products. google.comgoogle.com This inherent instability in water is a primary reason why fosaprepitant is commercially available as a lyophilized (freeze-dried) powder for reconstitution. google.comfda.gov

Aqueous Stability: Once reconstituted, the stability of the aqueous solution is limited. For instance, after reconstitution and dilution in 0.9% sodium chloride, the solution is chemically and physically stable for 24 hours at 25°C. europa.eu A study on the physicochemical stability of fosaprepitant (150 mg) in 50, 100, and 250 mL of 0.9% sodium chloride injection showed that the mixtures were stable for 7 days at both room temperature (27.0 ± 0.9°C) and refrigerated conditions (4.9 ± 1.5°C) when exposed to ambient light. omicsonline.orgresearchgate.netomicsonline.org The stability could be extended to 15 days when protected from light. omicsonline.orgresearchgate.netomicsonline.org However, long-term storage in an aqueous state is not feasible due to degradation. google.com The hydrolysis of fosaprepitant dimeglumine follows pseudo-first-order kinetics in aqueous solutions. researchgate.net

Non-Aqueous Formulations: Research has explored non-aqueous formulations to improve the stability profile of fosaprepitant. These formulations aim to provide a ready-to-use liquid dosage form, avoiding the need for reconstitution. google.com

Excipient Compatibility Studies

The selection of appropriate excipients is crucial for the stability and performance of the fosaprepitant formulation. Commercially available lyophilized powders of fosaprepitant dimeglumine contain several inactive ingredients to ensure stability and aid in reconstitution. fda.govhres.cawikidoc.org

Commonly Used Excipients: A typical formulation includes excipients such as:

Polysorbate 80: A surfactant used to improve solubility and stability. fda.govhres.cawikidoc.org

Lactose Anhydrous: A bulking agent used in lyophilization. fda.govhres.cawikidoc.org

Edetate Disodium (EDTA): A chelating agent that helps to prevent degradation by sequestering metal ions. fda.govhres.cawikidoc.org

Sodium Hydroxide and/or Hydrochloric Acid: Used for pH adjustment of the formulation. fda.govhres.cawikidoc.org

The compatibility of fosaprepitant with these excipients has been established through their use in approved pharmaceutical products. fda.govhres.cawikidoc.org

Interactive Data Table: Excipient Compatibility in a Commercial Formulation

| Excipient | Function | Reference |

|---|---|---|

| Polysorbate 80 | Surfactant, solubilizer | fda.govhres.cawikidoc.org |

| Lactose Anhydrous | Bulking agent | fda.govhres.cawikidoc.org |

| Edetate Disodium (EDTA) | Chelating agent, stabilizer | fda.govhres.cawikidoc.org |

| Sodium Hydroxide / Hydrochloric Acid | pH adjusting agent | fda.govhres.cawikidoc.org |

Incompatibility with Co-Administered Solutions and Components (e.g., Magnesium Sulfate (B86663), specific 5-HT3 antagonists, diluents)

Fosaprepitant exhibits significant incompatibilities with certain solutions and drug products, which must be considered during its preparation and administration.

Divalent Cations: Fosaprepitant is incompatible with solutions containing divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). europa.euhres.canih.gov This includes commonly used intravenous fluids like Lactated Ringer's Solution and Hartmann's Solution. europa.euhres.canih.gov Co-administration with magnesium sulfate can lead to the formation of a cloudy precipitate, which can occlude in-line filters and potentially reduce the efficacy of the drug.

5-HT3 Antagonists: While fosaprepitant is often administered with 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting, not all are compatible for co-infusion in the same bag. europa.eueuropa.eu Studies have shown that fosaprepitant is incompatible with palonosetron (B1662849) under all tested conditions. europa.eu It is also incompatible with tropisetron (B1223216) unless a corticosteroid is also present in the mixture. europa.eu However, it has demonstrated compatibility with ondansetron (B39145) and granisetron. europa.eueuropa.eu

Diluents: Fosaprepitant has been shown to be compatible with common intravenous diluents such as 0.9% Sodium Chloride Injection, Water for Injection, and 5% Dextrose Injection. researchgate.net

Interactive Data Table: Incompatibility Profile of Fosaprepitant Dimeglumine

| Incompatible Substance | Nature of Incompatibility | Reference |

|---|---|---|

| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Formation of precipitate | europa.euhres.canih.gov |

| Lactated Ringer's Solution | Contains divalent cations | europa.euhres.canih.gov |

| Hartmann's Solution | Contains divalent cations | europa.euhres.canih.gov |

| Palonosetron | Incompatible under all tested conditions | europa.eu |

| Tropisetron | Incompatible unless a corticosteroid is also present | europa.eu |

Influence of pH and Ionic Strength on Physicochemical Stability and Solubility

The pH and ionic strength of the formulation are critical parameters that influence the stability and solubility of fosaprepitant dimeglumine.

Influence of pH: Fosaprepitant dimeglumine is a salt of a weak acid and has four pKa values: 3.05 (morpholinium group), 4.92 (monophosphonate group), 9.67 (meglumine counter ion), and 10.59 (triazolinone NH group). chemicalbook.inchemicalbook.commerck.ca The pH of a 1% w/v aqueous solution of fosaprepitant dimeglumine is between 6.5 and 8.5. hres.ca A 1.0 g sample dissolved in 25 mL of water has a pH of approximately 8.3. chemicalbook.inchemicalbook.commerck.ca The stability of fosaprepitant is pH-dependent, with hydrolysis being a key degradation pathway. A study on reconstituted solutions showed that the initial pH of various fosaprepitant mixtures was basic, ranging from approximately 7.95 to 8.5. omicsonline.orgomicsonline.org A decrease in pH was observed over time in these solutions, which could be attributed to factors such as the influx of atmospheric CO₂ into the infusion bag. omicsonline.org Formulations are often adjusted to a specific pH range (e.g., 7 to 11.5) to ensure stability. google.com

Influence of Ionic Strength: The ionic strength of the formulation can also affect the stability of fosaprepitant. While specific quantitative studies on the effect of a wide range of ionic strengths on fosaprepitant stability and solubility are not extensively detailed in the reviewed literature, it is a known factor that can influence the degradation kinetics of drugs in solution. The use of 0.9% Sodium Chloride as a diluent indicates its stability in a solution of that particular ionic strength. omicsonline.orgresearchgate.netomicsonline.org The principles of physical chemistry suggest that changes in ionic strength can alter the activity of water and the solubility of the drug, thereby potentially impacting its hydrolysis rate. However, one study noted that in mixtures with 0.9% NaCl, the remaining concentration of fosaprepitant was high after 7 days, suggesting that this level of ionic strength is suitable for short-term stability. omicsonline.org

Applications in Advanced Research and Reference Standards

Use as a Reference Standard for Pharmacopeial Compliance (e.g., USP, EP)

Fosaprepitant-d4 Dimeglumine is utilized as a high-purity reference standard in the pharmaceutical industry. Such standards are essential for the validation and execution of analytical procedures designed to meet the stringent requirements of pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These official standards provide the benchmark against which a drug substance or drug product is tested for its identity, strength, quality, and purity.

The use of a stable isotope-labeled standard like this compound is particularly valuable in quantitative analyses, such as chromatographic assays, where it can be used as an internal standard to ensure the accuracy and reproducibility of results when testing for compliance with pharmacopeial monographs.

Application in Quality Control (QC) and Analytical Method Validation (AMV)

In the realm of pharmaceutical quality control, this compound plays a pivotal role in the validation of analytical methods. It is employed to confirm that a specific analytical procedure is suitable for its intended purpose. Numerous stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for Fosaprepitant (B1673561) Dimeglumine and its impurities. nih.govasianpubs.orgresearchgate.nethumanjournals.com

These validation processes are conducted according to guidelines from the International Conference on Harmonisation (ICH). nih.govasianpubs.orgresearchgate.net The validation ensures that the analytical method is specific, linear, accurate, precise, and robust. asianpubs.org this compound is an ideal internal standard in these methods, especially when coupled with mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. This minimizes variability arising from sample preparation and instrument response, thereby enhancing the reliability of the quantification of the active pharmaceutical ingredient (API) and its related substances in bulk drug samples and finished formulations. researchgate.nethumanjournals.com

| Validation Parameter | Description | Typical Findings | Reference |

|---|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The method is specific, with no interference from impurities or degradation products. | nih.govasianpubs.org |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficients (r²) are typically ≥ 0.999 for the analyte and its impurities. | asianpubs.orgresearchgate.net |

| Accuracy | The closeness of test results to the true value. | Recovery is generally reported to be within 90% to 103%. | asianpubs.org |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The method is shown to be precise with low relative standard deviation (RSD). | nih.govasianpubs.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | LOD values for impurities are often less than 0.01% w/w. | asianpubs.orghumanjournals.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | LOQ values ranged from 3.0 to 37.5 ng/mL in one study. | researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method demonstrates reliability with variations in flow rate, wavelength, and column temperature. | nih.govmlcpharmacy.edu.in |

Utility in Drug Discovery and Development Research (e.g., as a tracer in non-clinical metabolic studies)

Stable isotope-labeled compounds are indispensable in drug discovery and development. This compound serves as an ideal internal standard or tracer in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used during non-clinical and clinical studies. nih.gov